molecular formula C35H50N10O10 B14179214 L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine CAS No. 921192-81-6

L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine

Cat. No.: B14179214
CAS No.: 921192-81-6
M. Wt: 770.8 g/mol
InChI Key: LMHGAAXMCYYQAM-WTWMNNMUSA-N
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Description

L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine is a peptide compound composed of seven amino acids. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the histidine residue.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific interactions of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different amino acid sequence.

    Glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-α-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-α-glutamyl-L-seryl-L-lysyl-: A longer peptide with additional amino acids.

Uniqueness

L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its combination of amino acids allows for specific interactions and functions that differ from other peptides.

Properties

CAS No.

921192-81-6

Molecular Formula

C35H50N10O10

Molecular Weight

770.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C35H50N10O10/c1-19(2)29(44-30(49)22(36)17-46)34(53)39-16-28(48)45-12-6-9-26(45)33(52)42-24(13-20-7-4-3-5-8-20)32(51)41-23(10-11-27(37)47)31(50)43-25(35(54)55)14-21-15-38-18-40-21/h3-5,7-8,15,18-19,22-26,29,46H,6,9-14,16-17,36H2,1-2H3,(H2,37,47)(H,38,40)(H,39,53)(H,41,51)(H,42,52)(H,43,50)(H,44,49)(H,54,55)/t22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

LMHGAAXMCYYQAM-WTWMNNMUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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